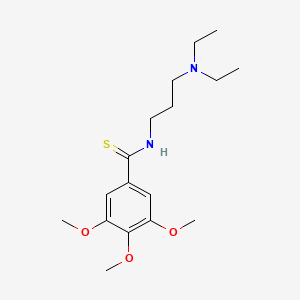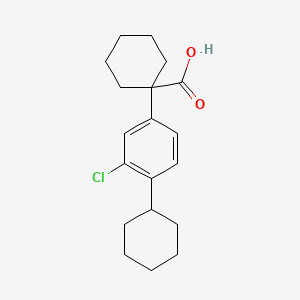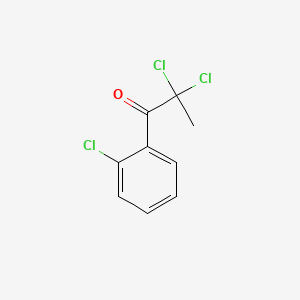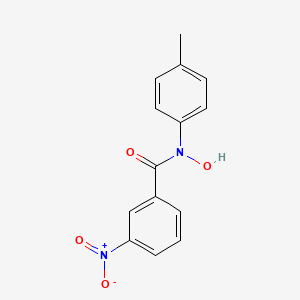
N-Hydroxy-N-(4-methylphenyl)-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxy-N-(4-methylphenyl)-3-nitrobenzamide is an organic compound with the molecular formula C14H12N2O4 This compound is characterized by the presence of a hydroxy group, a nitro group, and a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-N-(4-methylphenyl)-3-nitrobenzamide typically involves the reaction of 4-methylphenylamine with 3-nitrobenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an amide bond between the amine and the acyl chloride. The hydroxy group is introduced via a subsequent hydroxylation step, often using hydroxylamine hydrochloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of catalysts to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-N-(4-methylphenyl)-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Introduction of various substituents onto the benzene ring, leading to a wide range of derivatives.
Scientific Research Applications
N-Hydroxy-N-(4-methylphenyl)-3-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of N-Hydroxy-N-(4-methylphenyl)-3-nitrobenzamide involves its interaction with specific molecular targets. For instance, as an HDAC inhibitor, it binds to the active site of the enzyme, preventing the deacetylation of histone proteins. This leads to an accumulation of acetylated histones, resulting in altered gene expression and inhibition of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
- N-Hydroxy-N-(4-methylphenyl)benzamide
- N-Hydroxy-N-(4-chlorophenyl)benzamide
- N-Hydroxy-N-(4-bromophenyl)benzamide
Uniqueness
N-Hydroxy-N-(4-methylphenyl)-3-nitrobenzamide is unique due to the presence of both a nitro group and a hydroxy group, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Properties
CAS No. |
34661-26-2 |
|---|---|
Molecular Formula |
C14H12N2O4 |
Molecular Weight |
272.26 g/mol |
IUPAC Name |
N-hydroxy-N-(4-methylphenyl)-3-nitrobenzamide |
InChI |
InChI=1S/C14H12N2O4/c1-10-5-7-12(8-6-10)15(18)14(17)11-3-2-4-13(9-11)16(19)20/h2-9,18H,1H3 |
InChI Key |
SMPMKFKGFZZHGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C(=O)C2=CC(=CC=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


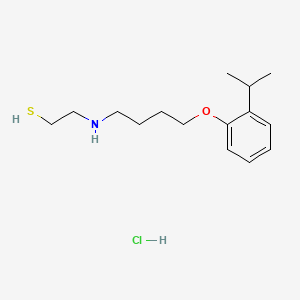
![N-(2,2-dinitroethyl)-N-[2-[2,2-dinitroethyl(nitro)amino]ethyl]nitramide](/img/structure/B14674519.png)

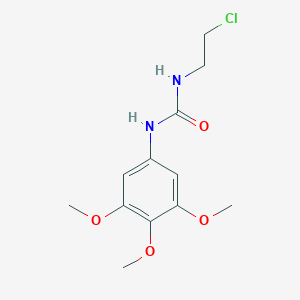
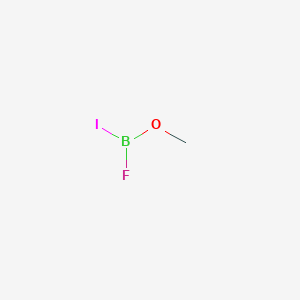
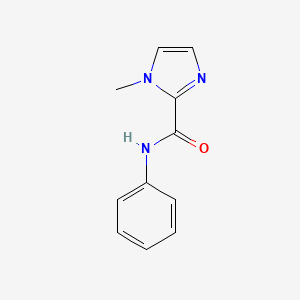
![4-[(E)-({4-[(E)-Phenyldiazenyl]phenyl}imino)methyl]phenyl nonanoate](/img/structure/B14674533.png)
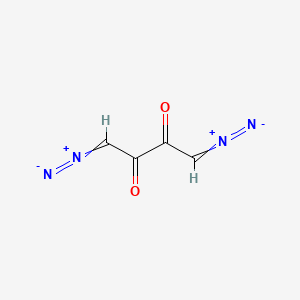
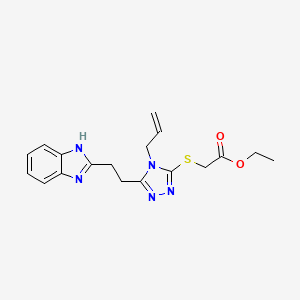

![1-{4-[(4-Aminophenyl)diazenyl]phenyl}ethanone](/img/structure/B14674550.png)
